molecular formula C35H60N4O4 B13381952 N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide

N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide

Cat. No.: B13381952
M. Wt: 600.9 g/mol
InChI Key: TYOASVQMBCLEOW-AQLKTEAHSA-N
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Description

N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a tridecanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide typically involves multiple steps. One common method includes the condensation of 2-hydroxy-5-methoxybenzaldehyde with tridecanoylhydrazine under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with tridecanoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents like thionyl chloride for converting the methoxy group to a chloro group.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-5-methoxybenzaldehyde: Shares the methoxy and hydroxy functional groups but lacks the hydrazinylidene and tridecanamide moieties.

    Tridecanoylhydrazine: Contains the hydrazine and tridecanoyl groups but lacks the aromatic ring and methoxy group.

Uniqueness

N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C35H60N4O4

Molecular Weight

600.9 g/mol

IUPAC Name

N-[(E)-[2-hydroxy-5-methoxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide

InChI

InChI=1S/C35H60N4O4/c1-4-6-8-10-12-14-16-18-20-22-24-33(40)38-36-28-30-26-32(43-3)27-31(35(30)42)29-37-39-34(41)25-23-21-19-17-15-13-11-9-7-5-2/h26-29,42H,4-25H2,1-3H3,(H,38,40)(H,39,41)/b36-28+,37-29+

InChI Key

TYOASVQMBCLEOW-AQLKTEAHSA-N

Isomeric SMILES

CCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC(=C1O)/C=N/NC(=O)CCCCCCCCCCCC)OC

Canonical SMILES

CCCCCCCCCCCCC(=O)NN=CC1=CC(=CC(=C1O)C=NNC(=O)CCCCCCCCCCCC)OC

Origin of Product

United States

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